molecular formula C7H18ClN3O2S B1413284 (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride CAS No. 1807921-11-4

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

Cat. No.: B1413284
CAS No.: 1807921-11-4
M. Wt: 243.76 g/mol
InChI Key: CGTIRAPEJOPAQL-OGFXRTJISA-N
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Description

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is a chemical compound with a complex molecular structure. It is known for its versatility and is used in various scientific research applications. This compound is characterized by the presence of an amino group, a piperidine ring, and a sulfonamide group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride typically involves multiple steps. One common method is the reductive amination of a suitable ketone or aldehyde with an amine, followed by sulfonation. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to facilitate the reductive amination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme-substrate binding or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in both synthetic chemistry and biomedical research.

Properties

IUPAC Name

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-5-3-4-7(8)6-10;/h7H,3-6,8H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTIRAPEJOPAQL-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1CCC[C@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807921-11-4
Record name (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride
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(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride
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(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride
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(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride
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(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride
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(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

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